molecular formula C18H22N2O4 B14472568 (E)-Bis[4-(dimethoxymethyl)phenyl]diazene CAS No. 67591-46-2

(E)-Bis[4-(dimethoxymethyl)phenyl]diazene

Cat. No.: B14472568
CAS No.: 67591-46-2
M. Wt: 330.4 g/mol
InChI Key: PVORTSHKIXBDQM-UHFFFAOYSA-N
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Description

(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dimethoxymethyl groups and connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene typically involves the reaction of 4-(dimethoxymethyl)aniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-(dimethoxymethyl)aniline under basic conditions to yield the desired diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis[4-(dimethoxymethyl)phenyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

(E)-Bis[4-(dimethoxymethyl)phenyl]diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its diazene linkage.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene involves its interaction with specific molecular targets. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar structure with a diazene linkage but lacks the dimethoxymethyl substituents.

    Benzidine: Contains a similar diazene linkage but with different substituents on the phenyl rings.

Uniqueness

(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is unique due to the presence of dimethoxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazene-containing compounds and contributes to its specific properties and applications.

Properties

CAS No.

67591-46-2

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

bis[4-(dimethoxymethyl)phenyl]diazene

InChI

InChI=1S/C18H22N2O4/c1-21-17(22-2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(23-3)24-4/h5-12,17-18H,1-4H3

InChI Key

PVORTSHKIXBDQM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(OC)OC)OC

Origin of Product

United States

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